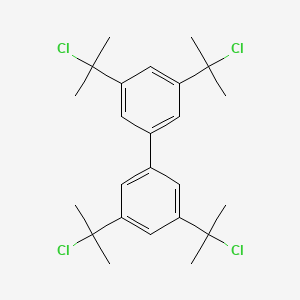
3,3',5,5'-Tetrakis(2-chloropropan-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with four 2-chloropropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with 2-chloropropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the biphenyl and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Scientific Research Applications
3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetrakis(2-bromopropan-2-yl)-1,1’-biphenyl: Similar structure but with bromine atoms instead of chlorine.
3,3’,5,5’-Tetrakis(2-methylpropyl)-1,1’-biphenyl: Similar structure but with methyl groups instead of chlorine.
3,3’,5,5’-Tetrakis(2-hydroxypropyl)-1,1’-biphenyl: Similar structure but with hydroxyl groups instead of chlorine.
Uniqueness
3,3’,5,5’-Tetrakis(2-chloropropan-2-yl)-1,1’-biphenyl is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and properties. The chlorine atoms make the compound more reactive towards nucleophilic substitution reactions and can also affect its physical properties, such as solubility and melting point.
Properties
CAS No. |
830322-07-1 |
|---|---|
Molecular Formula |
C24H30Cl4 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
1-[3,5-bis(2-chloropropan-2-yl)phenyl]-3,5-bis(2-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C24H30Cl4/c1-21(2,25)17-9-15(10-18(13-17)22(3,4)26)16-11-19(23(5,6)27)14-20(12-16)24(7,8)28/h9-14H,1-8H3 |
InChI Key |
DGRSADIDNSKCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(C)(C)Cl)C(C)(C)Cl)C(C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)

![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
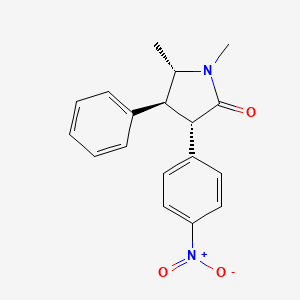
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
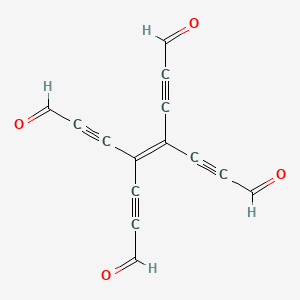
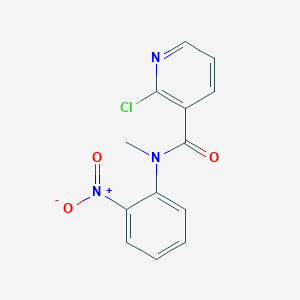

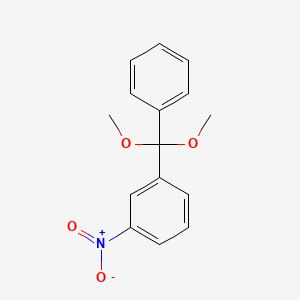
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
